

# Technical Guide: 4,6-Diphenylpyrimidin-2-amine and its Derivatives in Drug Discovery

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## Compound of Interest

Compound Name: 4,6-Diphenylpyrimidin-2-ol

Cat. No.: B189493

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This technical guide provides a comprehensive overview of 4,6-diphenylpyrimidin-2-amine, a core scaffold in the development of targeted therapeutics. Due to the limited specific literature on **4,6-diphenylpyrimidin-2-ol**, this document focuses on its closely related and extensively studied amino derivative, which has demonstrated significant potential in medicinal chemistry, particularly in oncology.

## Core Compound Identification

The primary compound of interest, 4,6-diphenylpyrimidin-2-amine, is identified by the following chemical identifiers.

Identifier	Value
IUPAC Name	4,6-diphenylpyrimidin-2-amine
CAS Number	40230-24-8 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C16H13N3 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	247.29 g/mol <a href="#">[2]</a> <a href="#">[3]</a>

## Biological Activity and Therapeutic Potential

Derivatives of the 4,6-diarylpyrimidine scaffold have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown potent activity as inhibitors of key signaling proteins involved in cancer progression, including Aurora Kinase A (AURKA), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).<sup>[6][7]</sup>

## Quantitative Biological Data Summary

The following table summarizes the growth inhibition ( $GI_{50}$ ) values for selected 4,6-diarylpyrimidine derivatives against various cancer cell lines. Lower  $GI_{50}$  values indicate higher potency.

Compound ID	Cancer Cell Line	Target(s)	$GI_{50}$ (nM)
14	NCI-60 Panel	EGFR/VEGFR-2	22-33
17	NCI-60 Panel	EGFR/VEGFR-2	22-33
19	NCI-60 Panel	EGFR/VEGFR-2	22-33
22	NCI-60 Panel	EGFR/VEGFR-2	22 <sup>[7]</sup>
25	NCI-60 Panel	EGFR/VEGFR-2	22-33
29	NCI-60 Panel	EGFR/VEGFR-2	24 <sup>[7]</sup>
Derivative 12	HCT116 (Colon)	AURKA	Not Specified

## Experimental Protocols

The synthesis of 4,6-diarylpyrimidin-2-amine derivatives typically involves a multi-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine.

## General Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives

This protocol is a generalized procedure based on established methodologies.<sup>[6]</sup>

### Step 1: Synthesis of Chalcone Intermediate (III)

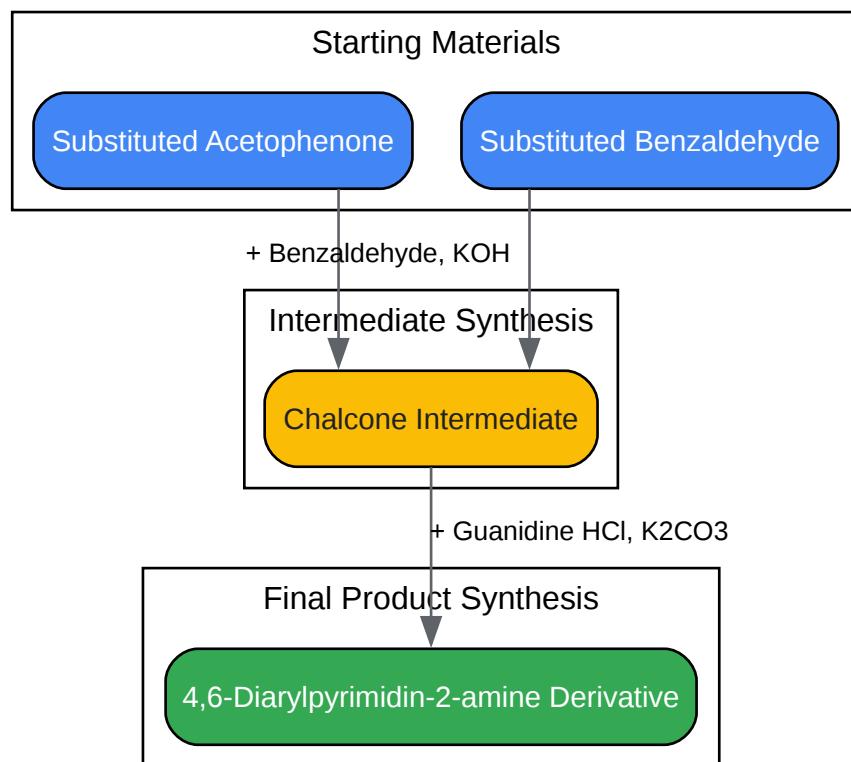
- Dissolve a substituted acetophenone (I) and a substituted benzaldehyde (II) in ethanol.
- Add an excess of 50% aqueous potassium hydroxide (KOH) to the solution.
- Stir the mixture at room temperature for 20 hours.
- Pour the reaction mixture into 6 N hydrochloric acid (HCl) in an ice bath to precipitate the chalcone.
- Filter the solid, wash with ethanol, and use without further purification.

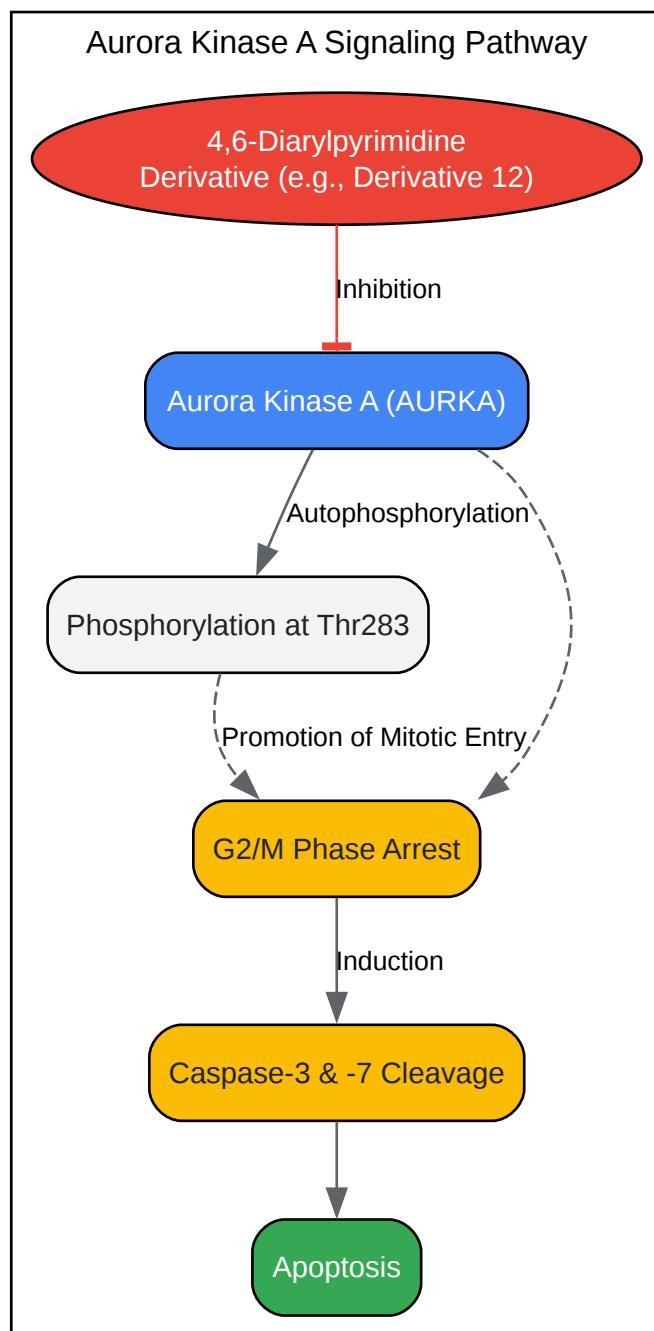
#### Step 2: Synthesis of 2-Aminopyrimidine Product

- Dissolve the chalcone (III) (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in dimethylformamide (DMF).
- Add potassium carbonate ( $K_2CO_3$ ) (3 equivalents) to the solution.
- Reflux the reaction mixture for 2 hours.
- Cool the mixture to room temperature.
- Pour the mixture into 3 N HCl in an ice bath to precipitate the final 2-aminopyrimidine product.
- If necessary, purify the product by recrystallization from ethanol.

## Visualized Workflows and Pathways

The following diagrams illustrate the general synthesis workflow and a key signaling pathway targeted by these compounds.





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